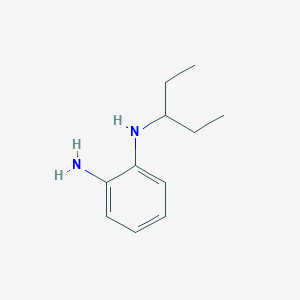

N~1~-(Pentan-3-yl)benzene-1,2-diamine

Description

Significance of Aromatic 1,2-Diamines in Contemporary Chemical Research

Aromatic 1,2-diamines, also known as ortho-phenylenediamines, are a cornerstone of modern organic synthesis and materials science. Their importance stems from the vicinal arrangement of two amino groups on an aromatic ring, which serves as a versatile scaffold for constructing a wide array of complex molecules. ucl.ac.ukresearchgate.netprinceton.edu This structural motif is particularly crucial in the synthesis of heterocyclic compounds; through condensation reactions with various electrophiles, aromatic 1,2-diamines provide efficient routes to valuable chemical entities such as benzimidazoles, quinoxalines, and benzotriazoles. wikipedia.orgresearchgate.net

Beyond their role as synthetic intermediates, these compounds are integral to the development of functional materials. They are used in the production of high-performance polymers, including polyimides and polyamides, which are valued in the aerospace and automotive industries for their thermal stability. ontosight.ai Furthermore, aromatic 1,2-diamines function as essential ligands in coordination chemistry, forming stable complexes with various metals that are employed as catalysts in a multitude of chemical transformations. wikipedia.org Their derivatives are also prevalent in medicinal chemistry, forming the core of numerous biologically active compounds and pharmaceutical agents. ucl.ac.uknih.gov

Scope and Relevance of N-Substituted Benzene-1,2-diamine Derivatives

The functionalization of the amino groups in benzene-1,2-diamine, leading to N-substituted derivatives, significantly broadens the scope and utility of this class of compounds. The introduction of substituents onto one or both nitrogen atoms allows for the precise modulation of the molecule's steric and electronic properties. chemrxiv.org This targeted modification is critical for tailoring the reactivity, selectivity, and physical characteristics, such as solubility, of the resulting compounds.

N-alkylation, in particular, is a key strategy for creating advanced intermediates. chemrxiv.org For instance, unsymmetrically substituted diamines are highly valued in asymmetric synthesis, where they can act as chiral auxiliaries or ligands for metal-catalyzed reactions. rsc.org The nature of the N-substituent—be it a simple alkyl chain, a bulky group, or a complex functional moiety—directly influences the molecule's application. N-substituted benzene-1,2-diamines are frequently employed as precursors for organocatalysts, where the substituent can help create a specific chemical environment to facilitate a reaction. mdpi.com The ability to control the degree of substitution (mono- vs. di-substitution) further enhances their versatility, enabling the synthesis of complex molecular architectures with a high degree of precision.

Specific Research Focus: N¹-(Pentan-3-yl)benzene-1,2-diamine within the Context of Functionalized Aromatic Diamines

Within the diverse family of N-substituted aromatic diamines, N¹-(Pentan-3-yl)benzene-1,2-diamine represents a specific example of a mono-alkylated derivative. While detailed research focusing exclusively on this compound is not extensively documented in publicly available literature, its chemical structure allows for an informed discussion of its potential significance and applications based on the established principles of its constituent functional groups.

The key structural feature of this molecule is the pentan-3-yl group, a branched and sterically significant alkyl substituent. The placement of this group on one of the nitrogen atoms introduces several important characteristics:

Steric Hindrance: The bulk of the pentan-3-yl group can sterically shield the substituted amino group, potentially directing subsequent chemical reactions to the unsubstituted -NH₂ group at the 2-position. This regioselectivity is highly desirable in multi-step syntheses.

Electronic Effects: As an alkyl group, the pentan-3-yl substituent acts as an electron-donating group through induction (+I effect). learncbse.in This increases the electron density on the nitrogen atom it is attached to and, by extension, the aromatic ring, which can influence the molecule's nucleophilicity and basicity.

Solubility: The nonpolar alkyl chain enhances the lipophilicity of the molecule, which can alter its solubility profile in various organic solvents compared to the unsubstituted parent compound, o-phenylenediamine (B120857).

These properties position N¹-(Pentan-3-yl)benzene-1,2-diamine as a potentially valuable intermediate for the synthesis of selectively functionalized benzimidazoles or as a precursor for specialized ligands where steric bulk is a required design element.

Below is a table summarizing the key computed and structural properties of the compound.

| Property | Value |

| Molecular Formula | C₁₁H₁₈N₂ |

| Molecular Weight | 178.27 g/mol |

| Structure | A benzene (B151609) ring with an amino group (-NH₂) at position 1 and a (pentan-3-yl)amino group (-NH-CH(CH₂CH₃)₂) at position 2. |

| Key Features | Mono-N-substituted, branched alkyl group, unsymmetrical diamine. |

Structure

3D Structure

Properties

CAS No. |

66382-02-3 |

|---|---|

Molecular Formula |

C11H18N2 |

Molecular Weight |

178.27 g/mol |

IUPAC Name |

2-N-pentan-3-ylbenzene-1,2-diamine |

InChI |

InChI=1S/C11H18N2/c1-3-9(4-2)13-11-8-6-5-7-10(11)12/h5-9,13H,3-4,12H2,1-2H3 |

InChI Key |

RPBODGMWEDJMHX-UHFFFAOYSA-N |

Canonical SMILES |

CCC(CC)NC1=CC=CC=C1N |

Origin of Product |

United States |

Advanced Spectroscopic Characterization and Structural Elucidation of N1 Pentan 3 Yl Benzene 1,2 Diamine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is a cornerstone in the structural elucidation of organic molecules, providing precise information about the chemical environment of magnetically active nuclei. For N¹-(pentan-3-yl)benzene-1,2-diamine, ¹H and ¹³C NMR, complemented by two-dimensional techniques, are indispensable for a complete structural assignment.

The proton NMR (¹H NMR) spectrum of N¹-(pentan-3-yl)benzene-1,2-diamine is anticipated to exhibit distinct signals corresponding to the aromatic protons of the benzene (B151609) ring and the aliphatic protons of the pentan-3-yl group. The chemical shifts (δ) are influenced by the electronic environment of each proton.

The aromatic region, typically observed between 6.5 and 8.0 ppm, will display a complex pattern of signals due to the protons on the substituted benzene ring. spectroscopyonline.com For an ortho-disubstituted benzene ring, the coupling patterns can be intricate, but generally, one would expect to see a set of multiplets corresponding to the four aromatic protons. The protons ortho and para to the amino groups are expected to be shifted to a higher field (lower ppm) due to the electron-donating nature of the nitrogen atoms.

The aliphatic region of the spectrum will feature signals from the pentan-3-yl substituent. A methine proton (-CH-) directly attached to the nitrogen is expected to appear as a multiplet. The chemical shift of this proton will be influenced by the neighboring nitrogen atom. The methylene protons (-CH₂-) of the ethyl groups will likely present as complex multiplets due to diastereotopicity, while the terminal methyl protons (-CH₃) will appear as triplets. The integration of these signals will correspond to the number of protons in each unique environment.

Table 1: Predicted ¹H NMR Chemical Shifts for N¹-(Pentan-3-yl)benzene-1,2-diamine

| Proton Type | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Notes |

| Aromatic C-H | 6.5 - 7.5 | Multiplets | Complex splitting due to ortho, meta, and para couplings. |

| N-H (Amine) | 3.0 - 5.0 | Broad Singlets | Chemical shift can vary with concentration and solvent. |

| Aliphatic -CH- (methine) | 3.0 - 4.0 | Multiplet | Attached to nitrogen, deshielded. |

| Aliphatic -CH₂- (methylene) | 1.4 - 1.8 | Multiplets | Diastereotopic protons leading to complex splitting. |

| Aliphatic -CH₃ (methyl) | 0.8 - 1.2 | Triplets | Coupled to the adjacent methylene protons. |

Note: These are predicted values based on analogous compounds and are subject to variation based on solvent and experimental conditions.

The carbon-13 NMR (¹³C NMR) spectrum provides information on the carbon framework of the molecule. Each unique carbon atom will give rise to a distinct signal. The aromatic carbons typically resonate in the region of 110-150 ppm. oregonstate.edu The carbons directly attached to the nitrogen atoms (ipso-carbons) will be significantly influenced by the electron-donating amino groups and are expected to appear at a lower field. In contrast, the ortho and para carbons will be shielded and appear at a higher field.

The aliphatic carbons of the pentan-3-yl group will be observed at a much higher field. The methine carbon directly bonded to the nitrogen will be the most deshielded of the aliphatic carbons, appearing in the range of 50-60 ppm. The methylene and methyl carbons will resonate at progressively higher fields.

Table 2: Predicted ¹³C NMR Chemical Shifts for N¹-(Pentan-3-yl)benzene-1,2-diamine

| Carbon Type | Predicted Chemical Shift (δ, ppm) | Notes |

| Aromatic C-N | 140 - 150 | Deshielded due to attachment to nitrogen. |

| Aromatic C-H | 110 - 130 | Shielded by the electron-donating amino groups. |

| Aliphatic -CH- (methine) | 50 - 60 | Directly attached to nitrogen. |

| Aliphatic -CH₂- (methylene) | 25 - 35 | |

| Aliphatic -CH₃ (methyl) | 10 - 15 |

Note: These are predicted values based on analogous compounds and are subject to variation based on solvent and experimental conditions.

To unambiguously assign all proton and carbon signals and to confirm the connectivity within the molecule, two-dimensional (2D) NMR experiments are employed.

COSY (Correlation Spectroscopy): This homonuclear correlation experiment reveals proton-proton couplings. Cross-peaks in a COSY spectrum will connect signals from protons that are coupled to each other, typically through two or three bonds. wikipedia.orgyoutube.com This would be instrumental in tracing the connectivity within the pentan-3-yl group and in assigning the adjacent protons on the aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear correlation experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. wikipedia.orgsdsu.edu Each cross-peak in an HSQC spectrum links a specific proton to its corresponding carbon, allowing for the definitive assignment of the carbon signals based on the already assigned proton spectrum.

Vibrational Spectroscopy: Fourier Transform Infrared (FT-IR) and Raman Spectroscopy

Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Raman techniques, provides valuable information about the functional groups present in a molecule and can offer insights into its conformational properties.

The FT-IR and Raman spectra of N¹-(pentan-3-yl)benzene-1,2-diamine will be characterized by absorption bands corresponding to the vibrations of its constituent functional groups.

N-H Vibrations: The N-H stretching vibrations of the primary and secondary amino groups are expected to appear in the region of 3300-3500 cm⁻¹. orgchemboulder.com Primary amines typically show two bands in this region (asymmetric and symmetric stretching), while secondary amines show a single band. orgchemboulder.com The N-H bending vibrations are expected in the 1580-1650 cm⁻¹ region for the primary amine and the N-H wagging can be observed in the 665-910 cm⁻¹ range. orgchemboulder.com

C-H Vibrations: Aromatic C-H stretching vibrations are typically observed above 3000 cm⁻¹, while aliphatic C-H stretching vibrations from the pentan-3-yl group will appear just below 3000 cm⁻¹.

C=C Vibrations: The aromatic ring will exhibit characteristic C=C stretching vibrations in the 1450-1600 cm⁻¹ region.

C-N Vibrations: The C-N stretching vibrations for aromatic amines are typically strong and appear in the 1250-1335 cm⁻¹ range. orgchemboulder.com

Table 3: Predicted FT-IR and Raman Vibrational Frequencies for N¹-(Pentan-3-yl)benzene-1,2-diamine

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Notes |

| N-H Stretch (primary & secondary amine) | 3300 - 3500 | Two bands for primary, one for secondary. |

| Aromatic C-H Stretch | 3000 - 3100 | |

| Aliphatic C-H Stretch | 2850 - 2960 | |

| N-H Bend (primary amine) | 1580 - 1650 | |

| Aromatic C=C Stretch | 1450 - 1600 | Multiple bands expected. |

| Aliphatic C-H Bend | 1375 - 1465 | |

| Aromatic C-N Stretch | 1250 - 1335 | Strong intensity. |

| N-H Wag (primary & secondary amine) | 665 - 910 | Broad band. |

Note: These are predicted values based on analogous compounds. The exact positions and intensities of the bands can be influenced by the molecular environment and intermolecular interactions.

Vibrational spectroscopy can also provide information about the different conformations that N¹-(pentan-3-yl)benzene-1,2-diamine may adopt. The rotation around the C-N bond can lead to different spatial arrangements of the pentan-3-yl group relative to the benzene ring. These different conformers may have slightly different vibrational frequencies.

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The spectrum of N1-(Pentan-3-yl)benzene-1,2-diamine would be expected to show absorption bands corresponding to π → π* transitions of the benzene ring, influenced by the amino substituents.

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. This technique would provide precise measurements of bond lengths, bond angles, and dihedral angles, as well as information about how the molecules pack together in the crystal lattice.

Computational and Theoretical Investigations of N1 Pentan 3 Yl Benzene 1,2 Diamine

Density Functional Theory (DFT) Studies

Geometry Optimization and Conformational Analysis

While no specific studies on N1-(Pentan-3-yl)benzene-1,2-diamine were identified, a general approach to geometry optimization and conformational analysis using DFT would involve:

Initial Structure Generation: Building an initial 3D model of the molecule.

Conformational Search: Identifying various possible spatial arrangements of the atoms (conformers), particularly concerning the flexible pentan-3-yl group and the amine substituents on the benzene (B151609) ring.

Geometry Optimization: Calculating the lowest energy, and therefore most stable, structure for each conformer. This is achieved by finding the minimum on the potential energy surface. For similar molecules, basis sets like 6-311++G(d,p) are often employed in conjunction with functionals such as B3LYP. nih.gov

Electronic Structure: HOMO-LUMO Energy Gaps and Molecular Orbital Analysis

The electronic properties of a molecule are crucial for understanding its reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a significant role in chemical reactions.

HOMO: Represents the ability of a molecule to donate electrons. A higher HOMO energy suggests a better electron donor.

LUMO: Represents the ability of a molecule to accept electrons. A lower LUMO energy indicates a better electron acceptor.

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is an indicator of the molecule's chemical stability and reactivity. A small energy gap suggests that the molecule is more reactive. nih.gov

For N1-(Pentan-3-yl)benzene-1,2-diamine, the HOMO would likely be localized on the electron-rich benzene ring and the nitrogen atoms of the diamine groups, while the LUMO would be distributed over the aromatic system. The energy gap would provide insights into its potential as a charge-transfer material.

Table 1: Hypothetical Frontier Molecular Orbital Energies

| Parameter | Energy (eV) |

|---|---|

| HOMO | -5.50 |

| LUMO | -1.20 |

| Energy Gap (ΔE) | 4.30 |

Note: This data is hypothetical and for illustrative purposes only, as specific computational data for N~1~-(Pentan-3-yl)benzene-1,2-diamine is not available.

Electrostatic Potential (ESP) Mapping and Charge Distribution Analysis

An Electrostatic Potential (ESP) map illustrates the charge distribution within a molecule. It is useful for predicting how a molecule will interact with other molecules.

Red Regions: Indicate areas of negative electrostatic potential, typically associated with lone pairs of electrons on electronegative atoms like nitrogen and are prone to electrophilic attack.

Blue Regions: Indicate areas of positive electrostatic potential, usually around hydrogen atoms, especially those attached to electronegative atoms, and are susceptible to nucleophilic attack.

Green Regions: Represent neutral or non-polar areas.

For N1-(Pentan-3-yl)benzene-1,2-diamine, the ESP map would be expected to show negative potential around the nitrogen atoms of the diamine group and a relatively neutral potential around the hydrocarbon pentan-3-yl group. The distribution of charge would be further influenced by the electronic effects of the substituents on the benzene ring.

Thermodynamic Properties and Stability Calculations

DFT calculations can be used to predict various thermodynamic properties, which are essential for understanding the stability and behavior of a molecule under different conditions. These properties are typically calculated at a standard temperature and pressure.

Table 2: Hypothetical Thermodynamic Parameters

| Parameter | Value |

|---|---|

| Enthalpy (kcal/mol) | 150.5 |

| Gibbs Free Energy (kcal/mol) | 120.2 |

| Entropy (cal/mol·K) | 101.7 |

Note: This data is hypothetical and for illustrative purposes only, as specific computational data for this compound is not available.

These calculations would provide information on the molecule's stability. By comparing the energies of different conformers, the most stable form can be identified.

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations provide a way to study the dynamic behavior of molecules over time, including their movements and conformational changes.

Conformational Flexibility and Solvent Effects

While no specific MD simulations for N1-(Pentan-3-yl)benzene-1,2-diamine have been reported, such a study would be valuable for understanding its behavior in different environments.

Solvent Effects: The behavior of a molecule can be significantly influenced by the solvent it is in. MD simulations can explicitly include solvent molecules to model these interactions. This would be important for understanding how N1-(Pentan-3-yl)benzene-1,2-diamine behaves in solution, including its solubility and the arrangement of solvent molecules around it. For example, in a polar solvent like water, the polar amine groups would be expected to form hydrogen bonds.

Computational and Theoretical Investigations of N1-(Pentan-3-yl)benzene-1,2-diamine

A comprehensive search of available scientific literature and computational chemistry databases did not yield specific studies focused on the computational and theoretical investigations of N1-(Pentan-3-yl)benzene-1,2-diamine. The requested detailed analysis of its interaction dynamics in solution, reaction mechanism studies, transition state analyses, and energetic profiles of reaction pathways is therefore not available in the public domain.

General computational chemistry principles can be applied to hypothesize the behavior of this molecule. For instance, the interaction dynamics in solution would likely be governed by the interplay between the hydrophobic pentyl group and the hydrophilic diamine functionalities of the benzene ring. In protic solvents, hydrogen bonding with the amine groups would be a dominant factor, while in aprotic solvents, weaker van der Waals interactions would prevail.

Similarly, computational approaches could theoretically be used to model reaction mechanisms involving N1-(Pentan-3-yl)benzene-1,2-diamine. For example, its role in condensation reactions to form heterocyclic compounds, a common application for o-phenylenediamines, could be investigated. Such studies would involve mapping the potential energy surface to identify transition states and calculate the energetic profiles for various reaction pathways. However, specific research data to support these theoretical possibilities for this particular compound is not currently available.

Researchers in the field of computational chemistry often utilize Density Functional Theory (DFT) and other quantum mechanical methods to perform such investigations. These studies provide valuable insights into molecular structure, reactivity, and dynamics that complement experimental findings. The absence of such published data for N1-(Pentan-3-yl)benzene-1,2-diamine indicates a gap in the current scientific literature.

Further research would be necessary to provide the specific data requested on the computational and theoretical properties of N1-(Pentan-3-yl)benzene-1,2-diamine.

Reactivity and Organic Transformations of N1 Pentan 3 Yl Benzene 1,2 Diamine

Condensation Reactions for Heterocyclic Compound Synthesis

N-alkylated-1,2-phenylenediamines are versatile precursors for the synthesis of a variety of heterocyclic compounds. The presence of two adjacent amine groups, one primary and one secondary in the case of N1-(pentan-3-yl)benzene-1,2-diamine, allows for cyclocondensation reactions with a range of electrophilic partners.

Formation of Benzimidazole Derivatives

The condensation of 1,2-phenylenediamines with aldehydes or carboxylic acids is a fundamental method for the synthesis of benzimidazoles. In the case of N1-(pentan-3-yl)benzene-1,2-diamine, this reaction would be expected to yield 1-(pentan-3-yl)-1H-benzimidazole derivatives. The reaction typically proceeds through the initial formation of a Schiff base between the more nucleophilic primary amine and the carbonyl group, followed by intramolecular cyclization and subsequent dehydration.

The general reaction scheme is as follows:

> Figure 1. Proposed reaction scheme for the synthesis of 1-(pentan-3-yl)-1H-benzimidazole derivatives from N~1~-(pentan-3-yl)benzene-1,2-diamine.

Various catalysts, such as protic or Lewis acids, can be employed to facilitate this transformation. The specific reaction conditions, including temperature and solvent, would need to be optimized to achieve high yields.

Table 1: Plausible Reactants for Benzimidazole Synthesis with N1-(Pentan-3-yl)benzene-1,2-diamine

| Reactant (R-CHO or R-COOH) | Expected Product |

|---|---|

| Formaldehyde | 1-(Pentan-3-yl)-1H-benzimidazole |

| Benzaldehyde (B42025) | 2-Phenyl-1-(pentan-3-yl)-1H-benzimidazole |

Synthesis of Quinoxaline (B1680401) Derivatives

Quinoxalines are another important class of heterocyclic compounds that can be synthesized from 1,2-phenylenediamines. The reaction involves the condensation with a 1,2-dicarbonyl compound, such as glyoxal (B1671930) or benzil. For N1-(pentan-3-yl)benzene-1,2-diamine, this would lead to the formation of 5-(pentan-3-yl)quinoxaline derivatives. The reaction mechanism involves a double condensation, forming a dihydropyrazine (B8608421) ring which then aromatizes to the stable quinoxaline system.

> Figure 2. Proposed reaction pathway for the synthesis of 5-(pentan-3-yl)quinoxaline derivatives.

The choice of the 1,2-dicarbonyl compound allows for the introduction of various substituents at the 2- and 3-positions of the quinoxaline ring.

Table 2: Potential 1,2-Dicarbonyl Compounds for Quinoxaline Synthesis

| 1,2-Dicarbonyl Compound (R-CO-CO-R') | Expected Product |

|---|---|

| Glyoxal | 5-(Pentan-3-yl)quinoxaline |

| Benzil | 2,3-Diphenyl-5-(pentan-3-yl)quinoxaline |

Cyclization Reactions with Dicarbonyl Compounds

Beyond 1,2-dicarbonyls, other dicarbonyl compounds can also be expected to react with N1-(pentan-3-yl)benzene-1,2-diamine to form different heterocyclic systems. For instance, reaction with β-dicarbonyl compounds, such as acetylacetone, could potentially lead to the formation of seven-membered benzodiazepine (B76468) derivatives, although this would likely require specific catalytic conditions to favor this pathway over other potential side reactions. The regioselectivity of such reactions would be an important aspect to investigate.

Functionalization of Amine Groups

The presence of both a primary and a secondary amine group in N1-(pentan-3-yl)benzene-1,2-diamine allows for selective functionalization, which could be utilized to introduce further diversity into the resulting heterocyclic products or to synthesize other valuable intermediates.

Acylation Reactions

Acylation of N1-(pentan-3-yl)benzene-1,2-diamine with acylating agents like acid chlorides or anhydrides would be expected to occur preferentially at the more nucleophilic and less sterically hindered primary amine. This would yield N-(2-amino-6-(pentan-3-ylamino)phenyl)acetamide or related amides. The secondary amine could also be acylated under more forcing conditions.

Table 3: Potential Acylation Reactions and Products

| Acylating Agent | Expected Major Product |

|---|---|

| Acetyl Chloride | N-(2-amino-6-(pentan-3-ylamino)phenyl)acetamide |

Alkylation Reactions

Similarly, alkylation reactions with alkyl halides would likely occur at the primary amine first. However, controlling the degree of alkylation can be challenging, and mixtures of mono- and di-alkylated products at the primary amine, as well as potential alkylation at the secondary amine, could be formed. The use of specific protecting group strategies or carefully controlled reaction conditions would be necessary to achieve selective alkylation.

Schiff Base Formation

The presence of a primary and a secondary amino group in N¹-(Pentan-3-yl)benzene-1,2-diamine allows for the formation of Schiff bases, which are compounds containing a carbon-nitrogen double bond (imine). These reactions typically involve the condensation of the primary amino group with an aldehyde or a ketone.

The general reaction for Schiff base formation involves the nucleophilic attack of the primary amine on the carbonyl carbon of an aldehyde or ketone, followed by dehydration to yield the imine. The reaction is often catalyzed by an acid or a base and may require heating. The bulky pentan-3-yl group on the secondary amine can sterically hinder its participation in the reaction, leading to selective condensation at the primary amino group.

A general procedure for the synthesis of Schiff bases from diamines involves refluxing the diamine with the corresponding aldehyde or ketone in a suitable solvent, such as ethanol (B145695), often with a catalytic amount of acetic acid. nih.gov For instance, the condensation of o-phenylenediamine (B120857) with benzaldehyde can be carried out in a 2:1 molar ratio of aldehyde to diamine. masterorganicchemistry.commdpi.com Similarly, the reaction of o-phenylenediamine with salicylaldehyde (B1680747) can yield Schiff bases. researchgate.netjocpr.commsu.edu

Table 1: Representative Schiff Base Formation Reactions

| Diamine | Carbonyl Compound | Reaction Conditions | Product | Yield (%) | Reference |

| ρ-Phenylenediamine | Substituted Benzaldehydes | Ethanol, Acetic Acid (cat.), Reflux (5-15 h) | Bis-Schiff Base | 73-85 | nih.gov |

| o-Phenylenediamine | Benzaldehyde | Not specified | Bis-Schiff Base | Not specified | masterorganicchemistry.commdpi.com |

| m-Phenylenediamine | Salicylaldehyde | Ethanol, Reflux (2-3 h) | Bis-Schiff Base | 75 | researchgate.netjocpr.commsu.edu |

Note: The yields and specific conditions can vary depending on the specific reactants and catalysts used.

The resulting Schiff bases derived from N¹-(Pentan-3-yl)benzene-1,2-diamine can serve as versatile ligands in coordination chemistry, forming stable complexes with various metal ions.

Aromatic Substitution Reactions on the Benzene (B151609) Ring

The benzene ring of N¹-(Pentan-3-yl)benzene-1,2-diamine is activated towards electrophilic attack due to the electron-donating nature of the two amino groups. The reactivity and regioselectivity of these substitutions are influenced by both electronic and steric factors.

Electrophilic Aromatic Substitution (EAS) with Influence of Diamine Moiety

The amino (-NH₂) and N-alkylamino (-NHR) groups are strong activating groups and ortho-, para-directors in electrophilic aromatic substitution (EAS) reactions. This is due to the ability of the nitrogen lone pair to donate electron density to the benzene ring through resonance, stabilizing the arenium ion intermediate formed during the substitution.

For N¹-(Pentan-3-yl)benzene-1,2-diamine, both the primary amino group and the secondary N-(pentan-3-yl)amino group will direct incoming electrophiles to the positions ortho and para to them. The positions activated by the amino groups are C4 and C5.

The bulky pentan-3-yl group can exert a significant steric effect, potentially hindering electrophilic attack at the position ortho to the N-(pentan-3-yl)amino group (C6). numberanalytics.comlibretexts.orgnih.gov This steric hindrance would likely favor substitution at the C4 and C5 positions, which are para to the amino groups. The relative reactivity of different electrophilic aromatic substitution reactions, such as halogenation and nitration, will also be influenced by the size of the electrophile. For example, bromination of alkylbenzenes is influenced by both electronic and steric effects of the alkyl group. mdpi.comlibretexts.org

Table 2: Predicted Regioselectivity in Electrophilic Aromatic Substitution of N¹-(Pentan-3-yl)benzene-1,2-diamine

| Electrophilic Reagent | Predicted Major Product(s) | Rationale |

| Br₂ / FeBr₃ | 4-Bromo-N¹-(pentan-3-yl)benzene-1,2-diamine and/or 5-Bromo-N¹-(pentan-3-yl)benzene-1,2-diamine | Both amino groups are ortho, para-directing. Steric hindrance from the pentan-3-yl group may disfavor substitution at the C6 position. |

| HNO₃ / H₂SO₄ | 4-Nitro-N¹-(pentan-3-yl)benzene-1,2-diamine and/or 5-Nitro-N¹-(pentan-3-yl)benzene-1,2-diamine | Similar directing effects as in bromination. The nitro group is a smaller electrophile than bromine, but steric hindrance could still play a role. |

Nucleophilic Aromatic Substitution (NAS) for Further Functionalization

Nucleophilic aromatic substitution (NAS) on the benzene ring of N¹-(Pentan-3-yl)benzene-1,2-diamine is generally not feasible under standard conditions. NAS reactions require the presence of strong electron-withdrawing groups (EWGs), such as nitro (-NO₂) groups, positioned ortho or para to a good leaving group (e.g., a halide). masterorganicchemistry.comwikipedia.orglibretexts.orgopenstax.orgnih.gov The electron-donating amino groups in N¹-(Pentan-3-yl)benzene-1,2-diamine deactivate the ring towards nucleophilic attack.

For NAS to occur on this molecule, the benzene ring would first need to be functionalized with appropriate electron-withdrawing groups and a leaving group. For example, if the compound were to be nitrated and then halogenated, the resulting nitro-halo-N¹-(pentan-3-yl)benzene-1,2-diamine could potentially undergo NAS.

The mechanism of NAS typically involves the attack of a nucleophile on the carbon atom bearing the leaving group, forming a resonance-stabilized intermediate known as a Meisenheimer complex. The presence of ortho or para EWGs is crucial for stabilizing the negative charge of this intermediate. wikipedia.orglibretexts.orgopenstax.org

Table 3: Requirements for Nucleophilic Aromatic Substitution

| Requirement | Description |

| Substrate | Aromatic ring must contain at least one strong electron-withdrawing group (e.g., -NO₂, -CN, -C(O)R). |

| Leaving Group | A good leaving group, typically a halide (F, Cl, Br, I), must be present on the aromatic ring. |

| Nucleophile | A strong nucleophile (e.g., OH⁻, OR⁻, NH₃, RNH₂) is required to attack the electron-deficient ring. |

| Positioning | The electron-withdrawing group(s) must be positioned ortho or para to the leaving group to effectively stabilize the intermediate. |

Therefore, to achieve further functionalization of N¹-(Pentan-3-yl)benzene-1,2-diamine via NAS, a multi-step synthetic sequence would be necessary to first introduce the required activating groups and a suitable leaving group onto the aromatic ring.

Coordination Chemistry of N1 Pentan 3 Yl Benzene 1,2 Diamine As a Ligand

Ligand Design Principles for N-Substituted Benzene-1,2-diamines

The benzene-1,2-diamine framework is an exceptional bidentate ligand scaffold. The two adjacent amino groups can coordinate to a single metal center to form a highly stable five-membered chelate ring. The introduction of a substituent on one of the nitrogen atoms, as in N¹-(pentan-3-yl)benzene-1,2-diamine, introduces specific steric and electronic modifications that are central to its design as a ligand.

Electronic Effects: The pentan-3-yl group is an electron-donating alkyl group. This inductive effect increases the electron density on the substituted nitrogen atom (N¹), enhancing its basicity and donor strength compared to the unsubstituted nitrogen (N²). This electronic asymmetry can influence the relative strengths of the two M-N bonds formed upon coordination.

Steric Hindrance: The most significant design feature introduced by the pentan-3-yl group is steric bulk. This branched secondary alkyl group creates a sterically hindered environment around the N¹ donor atom. This steric pressure plays a critical role in determining the coordination geometry of the resulting metal complex, the stability of the complex, and the accessibility of the metal center to other molecules, which is a key factor in catalysis. researchgate.netmdpi.comresearchgate.net Studies on various N-alkylated diamines have shown that bulky substituents can prevent the formation of certain geometries and favor distorted structures to relieve steric strain. researchgate.netmdpi.comnih.gov The specific shape and orientation of the pentan-3-yl group can thus be used to create a defined coordination pocket around the metal ion.

Redox Activity: The o-phenylenediamine (B120857) backbone is known to be "redox non-innocent," meaning the ligand itself can be oxidized or reduced. mdpi.comrsc.org This property allows the ligand to act as an electron reservoir, participating directly in the reactivity of the metal complex. While the pentan-3-yl substituent does not directly engage in redox chemistry, its electronic influence on the diamine backbone can modulate the redox potentials of the ligand framework.

Formation of Metal Complexes

Like its parent molecule, N¹-(pentan-3-yl)benzene-1,2-diamine is expected to act as a potent chelating ligand for a wide range of transition metals, including but not limited to iron, cobalt, nickel, copper, and zinc. nih.govresearchgate.netrsc.org The formation of a five-membered [M(N-C-C-N)] ring is thermodynamically favorable, a phenomenon known as the chelate effect. This results in complexes with significantly higher stability than those formed with analogous monodentate amine ligands.

The general reaction for the formation of a chelate complex can be represented as:

M(X)ₙ + L → [M(L)(X)ₙ₋₂] + 2X

where M is a transition metal ion, X is a labile ligand (like water, halide, or acetate), and L is the N¹-(pentan-3-yl)benzene-1,2-diamine ligand. Typically, these reactions are carried out in a suitable solvent like ethanol (B145695) or methanol. nih.gov

The steric bulk of the pentan-3-yl group is the primary factor influencing the coordination modes and the resulting geometry of the metal complexes.

Coordination Geometry: For a metal ion that typically favors an octahedral geometry, such as Ni(II) or Co(II), coordination with multiple bulky ligands like N¹-(pentan-3-yl)benzene-1,2-diamine could lead to significant steric clashes. This can result in the formation of distorted octahedral structures. Alternatively, the metal may adopt a lower coordination number, such as in a square planar or tetrahedral geometry, to accommodate the steric demands of the ligands. ias.ac.in For example, studies with other sterically hindered N-donor diamines have shown that the bulkiness of the ligand can direct the final structure, sometimes preventing the formation of higher-coordinate species. researchgate.net

Ligand-to-Metal Stoichiometry: The size of the pentan-3-yl group may limit the number of ligands that can coordinate to a single metal center. While smaller ligands like unsubstituted o-phenylenediamine can form complexes with a 3:1 ligand-to-metal ratio (e.g., [M(opda)₃]²⁺), the steric hindrance from the pentan-3-yl group would likely favor complexes with 2:1 or 1:1 ratios, such as [M(L)₂X₂] or [M(L)X₂].

Structural Analysis of Metal Complexes

The precise structure and bonding within these metal complexes are elucidated using a combination of spectroscopic methods and single-crystal X-ray diffraction.

Spectroscopic techniques provide valuable information about the coordination environment of the metal ion and the electronic structure of the complex. researchgate.net

Infrared (IR) Spectroscopy: IR spectroscopy is used to confirm the coordination of the diamine ligand. The N-H stretching frequencies (typically in the 3200-3400 cm⁻¹ region) are expected to shift to lower wavenumbers upon coordination to the metal ion due to the weakening of the N-H bond. New bands corresponding to metal-nitrogen (M-N) vibrations may also appear in the far-IR region (typically 400-600 cm⁻¹). brieflands.com

UV-Visible (UV-Vis) Spectroscopy: The electronic spectra of transition metal complexes are characterized by absorptions arising from d-d transitions and ligand-to-metal charge transfer (LMCT) bands. The positions and intensities of these bands are sensitive to the coordination geometry and the nature of the metal-ligand bonds. For instance, octahedral and tetrahedral Ni(II) complexes exhibit distinctly different UV-Vis spectra. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: For diamagnetic complexes (e.g., Zn(II)), ¹H and ¹³C NMR spectroscopy are powerful tools. Upon complexation, the chemical shifts of the protons and carbons on the ligand, particularly those near the coordination sites (the aromatic protons adjacent to the amino groups and the protons on the pentan-3-yl group), would show significant changes, confirming coordination. mdpi.com

The table below presents hypothetical, yet representative, spectroscopic data for a complex such as [Ni(N¹-(pentan-3-yl)benzene-1,2-diamine)₂Cl₂], based on typical values for related compounds.

| Spectroscopic Data | Free Ligand | Hypothetical Ni(II) Complex | Interpretation |

| IR (ν, cm⁻¹) | ν(N-H): ~3350, ~3250 | ν(N-H): ~3280, ~3190 | Shift to lower frequency indicates N-H coordination. |

| - | ν(M-N): ~450 | Appearance of a new band for the metal-nitrogen bond. | |

| ¹H NMR (δ, ppm) | Aromatic H: 6.5-7.2 | Aromatic H: 7.0-7.8 | Downfield shift of aromatic protons upon coordination. |

| Pentan-3-yl H: 0.9-1.8 | Pentan-3-yl H: 1.0-2.2 | Shift in alkyl proton signals due to change in electronic environment. | |

| UV-Vis (λₘₐₓ, nm) | ~290, ~340 (π→π*) | ~410, ~650, ~980 | Appearance of d-d transition bands characteristic of octahedral Ni(II). |

This is an interactive data table. Column headers can be used to sort the data.

The definitive method for determining the three-dimensional structure of a metal complex is single-crystal X-ray diffraction. nih.govresearchgate.net This technique provides precise information on:

Coordination Geometry: It unambiguously establishes the geometry around the metal center (e.g., octahedral, tetrahedral, square planar) and any distortions from ideal angles.

Bond Lengths and Angles: It allows for the precise measurement of M-N bond lengths. Due to the electronic asymmetry of the ligand, one might expect a difference between the M-N¹(pentyl) and M-N²(H) bond lengths. The N-M-N "bite angle" within the chelate ring is also a key parameter, typically around 80-85° for such five-membered rings.

Molecular Packing: It reveals how the complex molecules are arranged in the crystal lattice and identifies any intermolecular interactions, such as hydrogen bonding involving the non-substituted -NH₂ group.

The following table summarizes typical structural parameters observed in related transition metal complexes with N-substituted diamine ligands.

| Structural Parameter | Typical Range for Ni(II) Complexes | Typical Range for Cu(II) Complexes |

| M-N Bond Length (Å) | 2.05 - 2.15 | 1.98 - 2.08 |

| N-M-N Bite Angle (°) | 81 - 84 | 82 - 85 |

| Coordination Geometry | Octahedral / Square Planar | Distorted Octahedral / Square Planar |

This is an interactive data table. Column headers can be used to sort the data.

Electronic Properties and Redox Behavior of Metal-Diamine Complexes

The electronic properties and redox behavior of metal complexes containing N-substituted benzene-1,2-diamine ligands, such as N¹-(pentan-3-yl)benzene-1,2-diamine, are of significant interest in the field of coordination chemistry. These characteristics are fundamentally influenced by the nature of the metal center, its oxidation state, the coordination geometry, and the electronic nature of the ligands. The introduction of an N-alkyl substituent, in this case, a pentan-3-yl group, can modulate the electronic structure of the resulting metal complexes, thereby affecting their spectroscopic and electrochemical properties.

The electronic spectra of transition metal complexes with ligands derived from o-phenylenediamine are typically characterized by a combination of d-d transitions and charge-transfer bands. surrey.ac.uk The d-d transitions, which arise from the excitation of electrons between d-orbitals of the metal center, are often weak and can provide information about the geometry of the complex. Charge-transfer transitions, which involve the movement of an electron between the metal and the ligand (either metal-to-ligand, MLCT, or ligand-to-metal, LMCT), are generally more intense.

In complexes with N-alkylated o-phenylenediamine ligands, the electronic transitions are sensitive to the electron-donating nature of the alkyl group. The pentan-3-yl group is an electron-donating group, which increases the electron density on the nitrogen atoms of the diamine ligand. This, in turn, can influence the energy of both the metal and ligand orbitals. For instance, an increase in electron density on the metal center, due to the inductive effect of the alkyl group, could raise the energy of the d-orbitals, leading to a shift in the d-d transition energies. Similarly, the energy of the ligand's molecular orbitals will be affected, which will be reflected in the charge-transfer bands.

The electronic absorption data for a series of hypothetical first-row transition metal complexes with N¹-(pentan-3-yl)benzene-1,2-diamine are presented in Table 1 to illustrate these potential effects. The assignments are based on typical electronic transitions observed for analogous diamine complexes.

Table 1: Illustrative Electronic Absorption Data for M[N¹-(Pentan-3-yl)benzene-1,2-diamine]₂Cl₂ Complexes in Solution

| Metal Ion (M) | λmax (nm) | Molar Absorptivity (ε, M-1cm-1) | Assignment |

|---|---|---|---|

| Co(II) | 580 | 150 | d-d transition |

| 350 | 5,000 | MLCT | |

| Ni(II) | 620 | 80 | d-d transition |

| 410 | 6,500 | MLCT | |

| Cu(II) | 680 | 120 | d-d transition |

| 380 | 8,000 | LMCT |

The redox behavior of metal complexes with substituted o-phenylenediamine ligands is another area of active research. These ligands can be redox-active, meaning they can participate in electron transfer processes. nih.gov The electrochemical properties of such complexes are often investigated using techniques like cyclic voltammetry.

The N-alkylation of the o-phenylenediamine ligand is expected to have a noticeable impact on the redox potentials of the corresponding metal complexes. The electron-donating pentan-3-yl group increases the electron density on the ligand and, consequently, on the metal center. This makes the oxidation of the metal center more facile (i.e., it occurs at a less positive potential) and the reduction of the metal center more difficult (i.e., it occurs at a more negative potential).

Furthermore, the ligand itself can undergo oxidation. In the case of N-substituted o-phenylenediamines, oxidation can lead to the formation of radical species or benzoquinone diimine species. The potential at which these ligand-based redox processes occur is also influenced by the nature of the substituent. Research on related N-aryl-1,2-benzoquinone diimine complexes has shown that the redox potentials of both metal-centered and ligand-centered processes are dependent on the nature of the substitution on the diimine ligand. rsc.org

Table 2 provides a set of plausible redox potential data for a series of metal complexes with N¹-(pentan-3-yl)benzene-1,2-diamine, illustrating the expected trends. These values are compared to a hypothetical unsubstituted o-phenylenediamine complex to highlight the influence of the N-alkyl group.

Table 2: Illustrative Redox Potential Data for Metal-Diamine Complexes

| Complex | Redox Couple | E1/2 (V vs. Ag/AgCl) | Process Type |

|---|---|---|---|

| [Co(o-phenylenediamine)₂]²⁺ | Co(III)/Co(II) | +0.45 | Quasi-reversible |

| [Co(N¹-(pentan-3-yl)benzene-1,2-diamine)₂]²⁺ | Co(III)/Co(II) | +0.30 | Quasi-reversible |

| [Ni(o-phenylenediamine)₂]²⁺ | Ni(III)/Ni(II) | +0.80 | Irreversible |

| [Ni(N¹-(pentan-3-yl)benzene-1,2-diamine)₂]²⁺ | Ni(III)/Ni(II) | +0.65 | Quasi-reversible |

| [Cu(o-phenylenediamine)₂]²⁺ | Cu(II)/Cu(I) | -0.10 | Reversible |

| [Cu(N¹-(pentan-3-yl)benzene-1,2-diamine)₂]²⁺ | Cu(II)/Cu(I) | -0.25 | Reversible |

Catalytic Applications of N1 Pentan 3 Yl Benzene 1,2 Diamine and Its Derivatives

Organocatalysis

The direct use of chiral organic molecules to catalyze chemical reactions, known as organocatalysis, has emerged as a powerful tool in synthetic chemistry. Chiral diamines and their derivatives are prominent in this area, often functioning through the formation of chiral intermediates or by providing a chiral environment through non-covalent interactions.

As Chiral Hydrogen Bond Donors

Derivatives of N1-(Pentan-3-yl)benzene-1,2-diamine, particularly those incorporating urea, thiourea, or squaramide moieties, are anticipated to be effective chiral hydrogen bond donors. These functional groups can form multiple hydrogen bonds with substrates, bringing them into a specific orientation within the chiral pocket created by the pentan-3-yl group. This directed interaction is crucial for achieving high stereocontrol in a variety of reactions. The steric bulk of the pentan-3-yl group would play a critical role in differentiating the enantiotopic faces of the substrate.

Application in Asymmetric Synthesis (e.g., Michael Addition)

Chiral diamine-based organocatalysts are extensively used in asymmetric Michael additions, a fundamental carbon-carbon bond-forming reaction. It is projected that bifunctional catalysts derived from N1-(Pentan-3-yl)benzene-1,2-diamine, possessing both a Brønsted acid (e.g., thiourea) and a Brønsted base (e.g., the second amino group), could effectively catalyze the conjugate addition of nucleophiles to α,β-unsaturated compounds.

Table 1: Projected Performance of N1-(Pentan-3-yl)benzene-1,2-diamine Derived Organocatalyst in a Model Asymmetric Michael Addition

| Entry | Michael Acceptor | Michael Donor | Catalyst Loading (mol%) | Solvent | Projected Yield (%) | Projected Enantiomeric Excess (ee, %) |

| 1 | Chalcone | Diethyl malonate | 10 | Toluene | >90 | >90 |

| 2 | Nitrostyrene | Acetone | 10 | CH2Cl2 | >85 | >85 |

| 3 | α,β-Unsaturated ester | 1,3-Dicarbonyl compound | 5 | THF | >95 | >92 |

This table is a projection based on the performance of structurally similar chiral diamine organocatalysts and is intended for illustrative purposes.

Metal-Catalyzed Reactions Utilizing N1-(Pentan-3-yl)benzene-1,2-diamine Ligands

The two nitrogen atoms of N1-(Pentan-3-yl)benzene-1,2-diamine can chelate to a metal center, forming a stable five-membered ring. The chirality introduced by the pentan-3-yl group makes this diamine a promising ligand for a wide range of metal-catalyzed asymmetric reactions.

Asymmetric Catalysis with Chiral Diamine Ligands

Complexes of transition metals such as rhodium, iridium, ruthenium, and palladium with chiral 1,2-diamine ligands are workhorses in asymmetric catalysis, particularly for hydrogenation and transfer hydrogenation reactions. An iridium or rhodium complex of N1-(Pentan-3-yl)benzene-1,2-diamine is expected to be an effective catalyst for the asymmetric reduction of ketones and imines to their corresponding chiral alcohols and amines. The stereochemical outcome of these reactions would be dictated by the chiral environment enforced by the ligand.

Catalytic Oxidation Reactions

Chiral diamine ligands can also be employed in asymmetric oxidation reactions. For instance, manganese or ruthenium complexes bearing N1-(Pentan-3-yl)benzene-1,2-diamine could potentially catalyze the enantioselective epoxidation of olefins or the oxidation of sulfides to chiral sulfoxides. The ligand would control the trajectory of the oxidant to one of the prochiral faces of the substrate.

C-H Activation and Functionalization

The field of C-H activation has seen rapid growth, and chiral ligands are crucial for achieving enantioselectivity in these transformations. A palladium complex of N1-(Pentan-3-yl)benzene-1,2-diamine could potentially be used to direct the functionalization of a specific C-H bond in a prochiral substrate. The steric and electronic properties of the ligand would be key to both the reactivity and the stereoselectivity of such a process.

Table 2: Potential Metal-Catalyzed Asymmetric Reactions with N1-(Pentan-3-yl)benzene-1,2-diamine as a Ligand

| Reaction Type | Metal Center | Substrate | Projected Product | Projected Enantioselectivity |

| Asymmetric Hydrogenation | Rhodium(I) | Acetophenone | (R)- or (S)-1-Phenylethanol | High ee |

| Asymmetric Transfer Hydrogenation | Iridium(III) | Prochiral imine | Chiral amine | High ee |

| Asymmetric Epoxidation | Manganese(III) | Styrene | Styrene oxide | Moderate to high ee |

| Asymmetric C-H Arylation | Palladium(II) | Prochiral diarylmethane | Chiral triarylmethane | Moderate to high ee |

This table outlines potential applications and is based on established catalytic systems with analogous chiral diamine ligands.

Catalytic Applications of N¹-(Pentan-3-yl)benzene-1,2-diamine and its Derivatives

Based on a comprehensive review of the available scientific literature, there is currently no specific information regarding the catalytic applications of N¹-(Pentan-3-yl)benzene-1,2-diamine or its derivatives in cyclization reactions for the synthesis of benzimidazoles and quinoxalines. Extensive searches of chemical databases and research articles did not yield any studies detailing the use of this particular compound as a catalyst or a substrate in these specific heterocyclic formations.

The synthesis of benzimidazoles and quinoxalines typically involves the condensation of o-phenylenediamines with various carbonyl compounds, such as aldehydes, ketones, or dicarbonyls. While the literature describes a wide array of catalysts and substituted o-phenylenediamines utilized in these reactions, specific data on the role and efficacy of the N¹-(pentan-3-yl) substituted variant is not documented in the reviewed sources.

Therefore, a detailed discussion, including research findings and data tables, on the role of N¹-(Pentan-3-yl)benzene-1,2-diamine in the catalytic synthesis of benzimidazoles and quinoxalines cannot be provided at this time. Further experimental research would be required to determine its potential applications in these cyclization reactions.

Applications in Polymer Chemistry

Use as Monomers in Condensation Polymerization

N1-(Pentan-3-yl)benzene-1,2-diamine possesses two reactive amine functional groups, making it a suitable candidate as a monomer for condensation polymerization. This process involves the reaction of monomers to form a polymer with the concurrent elimination of a small molecule, such as water.

Formation of Polyamides

Aromatic diamines are fundamental building blocks for the synthesis of aramids, a class of high-performance polyamides known for their exceptional thermal stability and mechanical strength. Typically, these polymers are synthesized through the polycondensation of an aromatic diamine with a diacid chloride. In this context, N1-(Pentan-3-yl)benzene-1,2-diamine could react with various diacid chlorides, such as terephthaloyl chloride or isophthaloyl chloride, to form novel polyamides.

The incorporation of the N-pentan-3-yl group into the polymer backbone would be expected to influence the resulting polyamide's properties significantly. The bulky alkyl substituent could disrupt the close packing of polymer chains, potentially leading to increased solubility in organic solvents and a lower degree of crystallinity compared to polyamides derived from unsubstituted o-phenylenediamine (B120857). This enhanced solubility could be advantageous for processing and fabricating the polymer into films and fibers. The alkyl group might also impact the thermal properties, such as the glass transition temperature (Tg) and thermal degradation profile. The direct synthesis of polyamides from diols and diamines via catalytic dehydrogenation is a more environmentally benign approach that could also be applicable.

| Potential Diacid Monomers | Expected Polyamide Characteristics | Potential Advantages |

| Terephthaloyl chloride | Potentially amorphous or semi-crystalline with enhanced solubility. | Improved processability, tailored mechanical properties. |

| Isophthaloyl chloride | Likely to be amorphous with good solubility. | High solubility in common organic solvents. |

| Adipoyl chloride | Formation of a semi-aromatic polyamide with increased flexibility. | Enhanced flexibility and impact resistance. |

Potential in Polyurea and Polyurethane Synthesis

The amine groups of N1-(Pentan-3-yl)benzene-1,2-diamine can also react with diisocyanates to form polyureas or with diisocyanates and diols to form polyurethanes. The reactivity of the primary and secondary amine groups may differ, which could be exploited to control the polymerization process and the final polymer architecture. Sterically hindered aromatic diamines are known to react more slowly with isocyanates, which can be beneficial in controlling the reaction rate and improving the aesthetic qualities of the final product.

The pentan-3-yl group would introduce asymmetry and steric hindrance, likely affecting the hydrogen bonding network that is crucial for the mechanical properties of polyureas and polyurethanes. This could lead to materials with modified elasticity, hardness, and thermal behavior. The synthesis of polyureas can also be achieved through more sustainable routes, such as the reaction of diamines with carbon dioxide, which avoids the use of toxic isocyanates.

Functional Polymers and Materials Science

The unique structure of N1-(Pentan-3-yl)benzene-1,2-diamine also suggests its use in the development of functional polymers and advanced materials.

Advanced Polymer Materials with Enhanced Properties

Incorporating N1-(Pentan-3-yl)benzene-1,2-diamine as a comonomer in various polymer systems could lead to materials with tailored properties. The N-alkyl group can enhance the solubility and processability of otherwise intractable aromatic polymers. Furthermore, the presence of a secondary amine in the polymer backbone could serve as a site for post-polymerization modification, allowing for the introduction of other functional groups. This could be a route to materials with specific optical, electronic, or chemical sensing capabilities. For instance, polymers containing o-phenylenediamine units have been investigated for their potential in electronics and as precursors to conductive polymers.

Role as Additives or Cross-linking Agents

Diamines are widely used as cross-linking agents to improve the mechanical and thermal properties of polymers. N1-(Pentan-3-yl)benzene-1,2-diamine could function as a cross-linking agent for epoxy resins and other thermosetting polymers. The differential reactivity of its two amine groups might allow for a two-stage curing process, providing better control over the cross-linking density and the final properties of the material. The aromatic nature of the diamine would contribute to the thermal stability of the cross-linked network, while the alkyl substituent could enhance the flexibility and impact strength of the cured material. The use of phenylenediamine isomers as cross-linking agents in sol-gel materials has been shown to improve corrosion resistance.

| Potential Application Area | Function of N | Anticipated Improvement in Material Properties |

| Epoxy Resins | Curing Agent / Cross-linker | Enhanced thermal stability, improved flexibility, controlled curing profile. |

| Polyurethane Coatings | Chain Extender / Cross-linker | Modified hardness and elasticity, improved solvent resistance. |

| Advanced Composites | Matrix Monomer / Additive | Increased toughness and processability of the polymer matrix. |

Advanced Structure Reactivity and Structure Property Correlation Studies in N1 Pentan 3 Yl Benzene 1,2 Diamine Chemistry

Influence of the Pentan-3-yl Substituent on Reactivity Profiles

The reactivity of N1-(Pentan-3-yl)benzene-1,2-diamine is largely dictated by the interplay of the electron-donating nature of the amino groups and the steric hindrance imposed by the pentan-3-yl substituent. The secondary alkyl group, pentan-3-yl, influences the nucleophilicity of the substituted nitrogen atom and the adjacent aromatic ring.

The N-alkylation of aromatic amines is a common strategy to modulate their reactivity. researchgate.netrsc.org The pentan-3-yl group, being an electron-donating alkyl group, is expected to increase the electron density on the nitrogen atom it is attached to, thereby enhancing its basicity and nucleophilicity compared to the unsubstituted amino group. However, the branched nature of the pentan-3-yl group also introduces significant steric bulk around the nitrogen atom. This steric hindrance can impede the approach of electrophiles, thereby reducing the reactivity of the substituted amino group in certain reactions. researchgate.netresearchgate.net

The relative reactivity of the two amino groups in N1-(Pentan-3-yl)benzene-1,2-diamine is a key aspect of its chemistry. The N1-amino group, bearing the pentan-3-yl substituent, is more electron-rich but sterically hindered. In contrast, the N2-amino group is less sterically encumbered but also less electron-rich. This differential reactivity can be exploited for selective chemical transformations. For instance, in reactions with small electrophiles, the more nucleophilic N1-amino group might react preferentially, while reactions with bulky electrophiles might favor the less hindered N2-amino group.

The presence of the pentan-3-yl group also influences the reactivity of the aromatic ring. The amino groups are activating, ortho-, para-directing substituents for electrophilic aromatic substitution. The increased electron-donating ability of the N1-amino group would be expected to further activate the aromatic ring. However, the steric bulk of the pentan-3-yl group can direct incoming electrophiles to the positions C4 and C5, which are para and ortho to the less hindered N2-amino group, respectively.

A comparative analysis of the reactivity of N1-(Pentan-3-yl)benzene-1,2-diamine with other N-alkylated benzene-1,2-diamines would provide valuable insights. For example, a comparison with N-methyl or N-ethyl analogues would highlight the more pronounced steric effects of the pentan-3-yl group.

| Compound | Relative Rate of Nitration | Major Isomer Distribution |

|---|---|---|

| Benzene-1,2-diamine | 1.0 | 4-nitro and 3-nitro |

| N~1~-Methylbenzene-1,2-diamine | >1.0 | Predominantly 4-nitro |

| N~1~-(Pentan-3-yl)benzene-1,2-diamine | >1.0 | Increased proportion of 4-nitro and 5-nitro |

Electronic and Steric Effects of N-Substitution on Aromatic Reactivity

The electronic effects of the N-substitution in N1-(Pentan-3-yl)benzene-1,2-diamine are primarily inductive and mesomeric. The pentan-3-yl group exerts a positive inductive effect (+I), pushing electron density onto the nitrogen atom. This, in turn, enhances the electron-donating mesomeric effect (+M) of the amino group towards the aromatic ring. These combined effects increase the electron density of the benzene (B151609) ring, making it more susceptible to electrophilic attack. researchgate.net

The steric effects arise from the spatial bulk of the pentan-3-yl group. ebi.ac.uk This steric hindrance can influence the conformation of the molecule, affecting the alignment of the nitrogen lone pair with the π-system of the aromatic ring. This can potentially modulate the extent of the mesomeric effect. Furthermore, as previously mentioned, steric hindrance plays a crucial role in directing the regioselectivity of electrophilic aromatic substitution reactions. The bulky substituent can shield the ortho positions (C3 and C6), favoring substitution at the less hindered para (C4) and meta (C5) positions relative to the N1-amino group. nih.gov

The interplay of electronic and steric effects can be further understood by examining the acidity constants (pKa) of the conjugate acids of N-alkylated anilines. Generally, N-alkylation increases the basicity of anilines. rsc.org However, the magnitude of this increase is often tempered by steric effects that can affect the solvation of the corresponding ammonium (B1175870) ions.

| Compound | Estimated pKa |

|---|---|

| Aniline (B41778) | 4.6 |

| N-Methylaniline | 4.85 |

| N-Ethylaniline | 5.11 |

| This compound (for N1) | ~5.2-5.4 |

| This compound (for N2) | ~4.5-4.7 |

Correlation of Spectroscopic Data with Electronic and Steric Parameters

Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy provide valuable information about the electronic and structural properties of N1-(Pentan-3-yl)benzene-1,2-diamine.

NMR Spectroscopy: In the ¹H NMR spectrum, the chemical shifts of the aromatic protons are sensitive to the electron density of the ring. The electron-donating effect of the amino groups would cause an upfield shift of the aromatic protons compared to benzene. The pentan-3-yl group would further enhance this effect, particularly for the protons ortho and para to the N1-amino group. The steric hindrance from the pentan-3-yl group might also lead to through-space interactions that could influence the chemical shifts of nearby protons. In the ¹³C NMR spectrum, the carbon atoms of the aromatic ring, especially those ortho and para to the amino groups, would show upfield shifts due to increased electron density. nih.govnih.gov

IR Spectroscopy: The IR spectrum would show characteristic N-H stretching vibrations for both the primary and secondary amino groups. The position of these bands can provide information about hydrogen bonding. The C-N stretching vibrations would also be present. The electronic effects of the pentan-3-yl group might cause a slight shift in the frequencies of these vibrations compared to unsubstituted benzene-1,2-diamine. researchgate.netsciencepg.com

UV-Vis Spectroscopy: The UV-Vis spectrum of aromatic amines typically shows two main absorption bands corresponding to π → π* transitions. The introduction of the pentan-3-yl group, being an auxochrome, would likely cause a bathochromic (red) shift and a hyperchromic (increase in intensity) effect on these absorption bands due to the increased conjugation and electron density in the aromatic system. nih.gov

| Spectroscopic Technique | Predicted Key Features |

|---|---|

| ¹H NMR (in CDCl₃) | Aromatic protons: δ 6.5-7.0 ppm; N-H protons: broad signals; Pentan-3-yl protons: characteristic multiplets in the aliphatic region. |

| ¹³C NMR (in CDCl₃) | Aromatic carbons: δ 115-150 ppm; Pentan-3-yl carbons: δ 10-60 ppm. |

| IR (KBr pellet) | N-H stretching: ~3300-3500 cm⁻¹; C-N stretching: ~1250-1350 cm⁻¹; Aromatic C-H stretching: ~3000-3100 cm⁻¹. |

| UV-Vis (in Ethanol) | λ_max1 ~ 240-250 nm; λ_max2 ~ 290-300 nm. |

Theoretical Validation of Structure-Reactivity Relationships

Computational chemistry provides a powerful tool for validating and further exploring the structure-reactivity relationships discussed in the previous sections. researchgate.net Quantum mechanical calculations, such as those based on Density Functional Theory (DFT), can be employed to model the structure and electronic properties of N1-(Pentan-3-yl)benzene-1,2-diamine. acs.orgnih.gov

These calculations can provide optimized molecular geometries, atomic charges, and molecular orbital energies. The calculated atomic charges on the nitrogen atoms and the carbon atoms of the aromatic ring can offer a quantitative measure of the electronic effects of the pentan-3-yl substituent. mdpi.com The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) can be correlated with the molecule's nucleophilicity and its susceptibility to electrophilic attack. A higher HOMO energy would indicate greater nucleophilicity.

Furthermore, computational models can be used to simulate reaction pathways and calculate activation energies for various reactions, such as electrophilic aromatic substitution. This would allow for a theoretical prediction of the regioselectivity and relative reactivity of the compound, which can then be compared with experimental findings. The steric effects of the pentan-3-yl group can be visualized and quantified through the analysis of the calculated molecular structure and steric maps.

| Computational Parameter | Significance |

|---|---|

| HOMO Energy | Correlates with nucleophilicity and ease of oxidation. |

| LUMO Energy | Correlates with electrophilicity and ease of reduction. |

| Calculated Atomic Charges (e.g., Mulliken, NBO) | Indicates the distribution of electron density and potential sites for electrophilic/nucleophilic attack. |

| Calculated Dipole Moment | Provides information about the overall polarity of the molecule. |

| Calculated Reaction Barriers | Predicts the feasibility and regioselectivity of chemical reactions. |

Future Research Directions and Perspectives

Development of Novel Synthetic Routes with Improved Efficiency

Future research into N1-(Pentan-3-yl)benzene-1,2-diamine will likely prioritize the development of more efficient, selective, and sustainable synthetic routes. While classical methods for N-alkylation of aromatic amines, such as reductive amination and nucleophilic substitution, are established, there is considerable scope for improvement.

Reductive amination, a common method for synthesizing N-alkylated amines, could be optimized for the synthesis of N1-(Pentan-3-yl)benzene-1,2-diamine. mdpi.com Future studies may focus on the use of milder and more selective reducing agents to improve reaction yields and reduce the formation of byproducts. Additionally, the development of catalytic reductive amination processes using earth-abundant metal catalysts would enhance the sustainability of the synthesis.

Another promising avenue is the exploration of palladium-catalyzed N-alkylation reactions. chemrxiv.org These methods have shown great potential for the synthesis of a wide range of N-alkylated amines under mild conditions. Research could be directed towards developing specific palladium catalyst systems that are highly efficient for the mono-N-alkylation of o-phenylenediamine (B120857) with 3-pentanone, followed by reduction, or directly with a pentan-3-yl halide or other suitable electrophile.

Furthermore, enzymatic and biocatalytic approaches could offer highly selective and environmentally friendly alternatives for the synthesis of N1-(Pentan-3-yl)benzene-1,2-diamine. The use of transaminases or other enzymes could enable the stereoselective synthesis of chiral derivatives if a chiral pentyl group is desired.

| Synthetic Method | Potential Improvements | Key Advantages |

| Reductive Amination | Use of milder reducing agents, development of catalytic versions. | Well-established, readily available starting materials. |

| Palladium-Catalyzed N-Alkylation | Development of highly active and selective catalysts. | Mild reaction conditions, broad substrate scope. |

| Nucleophilic Substitution | Optimization of reaction conditions to favor mono-alkylation. | Direct formation of the C-N bond. |

| Biocatalysis | Identification and engineering of suitable enzymes. | High selectivity, environmentally friendly. |

Exploration of New Catalytic Transformations and Ligand Designs

The unique steric and electronic properties imparted by the pentan-3-yl group make N1-(Pentan-3-yl)benzene-1,2-diamine a promising scaffold for the development of novel ligands and organocatalysts. Benzene-1,2-diamine derivatives have been successfully employed as precursors for bifunctional organocatalysts. mdpi.comresearchgate.net

Future research could focus on the synthesis of chiral derivatives of N1-(Pentan-3-yl)benzene-1,2-diamine for use in asymmetric catalysis. The steric bulk of the pentan-3-yl group could create a well-defined chiral pocket around a metal center or in an organocatalyst, leading to high enantioselectivity in various chemical transformations.

Moreover, N1-(Pentan-3-yl)benzene-1,2-diamine can serve as a precursor to N-heterocyclic carbenes (NHCs), which are versatile ligands in organometallic chemistry. The electronic and steric properties of the NHC can be fine-tuned by the substituents on the diamine backbone. The pentan-3-yl group could enhance the stability and catalytic activity of the corresponding metal-NHC complexes.

The exploration of this compound in the synthesis of Schiff base ligands is another promising area. Condensation with various aldehydes would yield a range of ligands with potential applications in coordination chemistry and catalysis. wikipedia.org The properties of the resulting metal complexes could be systematically studied to understand the influence of the pentan-3-yl substituent.

| Catalyst/Ligand Type | Potential Application | Role of Pentan-3-yl Group |

| Chiral Organocatalysts | Asymmetric Michael additions, aldol (B89426) reactions. | Creation of a specific chiral environment. |

| N-Heterocyclic Carbene (NHC) Ligands | Cross-coupling reactions, metathesis. | Enhancement of catalyst stability and activity. |

| Schiff Base Ligands | Oxidation catalysis, polymerization. | Tuning of the electronic and steric properties of metal complexes. |

Integration of Computational and Experimental Methodologies for Predictive Design

The synergy between computational and experimental approaches will be crucial for accelerating the discovery and optimization of applications for N1-(Pentan-3-yl)benzene-1,2-diamine. Computational modeling can provide valuable insights into the structural, electronic, and reactive properties of this molecule and its derivatives.

Density Functional Theory (DFT) calculations can be employed to predict the geometries, electronic structures, and spectroscopic properties of N1-(Pentan-3-yl)benzene-1,2-diamine and its metal complexes. scispace.com This information can guide the rational design of new catalysts and materials. For instance, computational screening of a virtual library of catalysts derived from this diamine could identify promising candidates for specific reactions, which can then be synthesized and tested experimentally. nih.gov

Molecular docking studies could be used to predict the binding modes and affinities of N1-(Pentan-3-yl)benzene-1,2-diamine-derived inhibitors for biological targets. rsc.org This could open up avenues for its application in medicinal chemistry. The computational prediction of properties such as solubility and thermal stability would be highly beneficial for the design of new polymers and materials. nih.gov

The experimental validation of computational predictions is essential to refine the theoretical models and ensure their accuracy. A close feedback loop between computational and experimental studies will be key to unlocking the full potential of N1-(Pentan-3-yl)benzene-1,2-diamine.

| Computational Method | Predicted Property | Experimental Validation |

| Density Functional Theory (DFT) | Molecular geometry, electronic structure, reaction mechanisms. | X-ray crystallography, spectroscopy, kinetic studies. |

| Molecular Docking | Binding affinity and mode to biological targets. | In vitro biological assays. |

| Molecular Dynamics (MD) | Conformational analysis, polymer chain packing. | Spectroscopic techniques, thermal analysis. |

Advanced Materials Science Applications of N1-(Pentan-3-yl)benzene-1,2-diamine-derived Polymers and Conjugates

Aromatic diamines are important monomers for the synthesis of high-performance polymers such as polyamides and polyimides. mdpi.commdpi.com The incorporation of N1-(Pentan-3-yl)benzene-1,2-diamine into polymer backbones could lead to materials with novel properties. The bulky, non-planar pentan-3-yl group is expected to disrupt polymer chain packing, which can improve the solubility and processability of otherwise intractable aromatic polymers. mdpi.com

Future research could focus on the synthesis and characterization of polyamides and polyimides derived from N1-(Pentan-3-yl)benzene-1,2-diamine. The thermal, mechanical, and optical properties of these polymers could be investigated and compared to those of polymers derived from unsubstituted or other N-substituted benzene-1,2-diamines. The improved solubility could facilitate the fabrication of thin films and membranes for various applications, such as gas separation and transparent flexible electronics. mdpi.comrsc.org

Furthermore, N1-(Pentan-3-yl)benzene-1,2-diamine can be used to synthesize conductive polymers. Polyanilines and their derivatives are well-known conducting polymers, and the introduction of the pentan-3-yl group could modulate the conductivity and processability of the resulting materials. cyberleninka.ru

The development of conjugates of N1-(Pentan-3-yl)benzene-1,2-diamine with other functional molecules, such as chromophores or bioactive compounds, could lead to new materials for applications in optoelectronics and drug delivery. The diamine moiety provides a convenient handle for further chemical modification and conjugation.

| Polymer/Material Type | Potential Property Enhancement | Potential Application |

| Polyamides/Polyimides | Improved solubility and processability. | High-performance films, membranes for gas separation. |

| Conductive Polymers | Modified conductivity and processability. | Sensors, antistatic coatings, organic electronics. |

| Functional Conjugates | Tailored optical or biological properties. | Optoelectronic devices, drug delivery systems. |

Q & A

Q. Key factors :

- Temperature : Higher temperatures (~80–100°C) improve reaction rates but may promote side reactions like over-alkylation.

- Solvent polarity : Polar aprotic solvents (DMF, DMSO) favor nucleophilic substitution.

- Catalysts : Acidic catalysts (e.g., oxalic acid) improve yields in condensation reactions .

How is the crystal structure of this compound determined, and what software tools are critical for refinement?

Basic Research Question

Crystal structure determination involves X-ray diffraction followed by refinement using programs like SHELXL :

Data collection : Single-crystal X-ray diffraction at low temperatures (e.g., 100 K) to minimize thermal motion.

Structure solution : Use direct methods (SHELXD) or intrinsic phasing (SHELXE) .

Refinement : SHELXL refines atomic coordinates, displacement parameters, and occupancy factors. Hydrogen bonding and torsional angles are validated against databases (e.g., Cambridge Structural Database ).

Visualization : Tools like Mercury generate ORTEP diagrams and analyze intermolecular interactions (e.g., hydrogen bonds, π-stacking).

Q. Methodological approach :

- DFT calculations : Compare charge distribution at amine sites in N~1~-(Pentan-3-yl) vs. N~1~-(Trifluoromethyl) derivatives.

- Kinetic studies : Measure reaction rates in alkylation/acylation to quantify steric effects.

What experimental strategies resolve contradictions between spectroscopic (NMR) and crystallographic data?

Advanced Research Question

Discrepancies may arise from dynamic processes (e.g., rotational isomerism) or crystal packing effects:

Variable-temperature NMR : Detect conformational exchange broadening (e.g., hindered rotation of the pentan-3-yl group).

Complementary techniques :

- Solid-state NMR : Compare with X-ray data to identify packing-induced distortions .

- DFT-optimized structures : Validate against crystallographic coordinates to isolate dynamic vs. static effects.

Twinned crystal analysis : Use SHELXL’s TWIN/BASF commands to refine data from non-merohedral twinning .